molecular formula C9H17N B000079 4-Ethylquinuclidine CAS No. 45732-65-8

4-Ethylquinuclidine

Cat. No.: B000079
CAS No.: 45732-65-8
M. Wt: 139.24 g/mol
InChI Key: ZLPCABMSTVWUGB-UHFFFAOYSA-N
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Description

4-Ethylquinuclidine is a bicyclic organic compound that belongs to the class of quinuclidines. It is a chiral molecule with two enantiomers, ®-4-Ethylquinuclidine and (S)-4-Ethylquinuclidine. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Scientific Research Applications

4-Ethylquinuclidine has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst and a building block in organic synthesis.

    Biology: It serves as a ligand in the study of enzyme mechanisms and receptor binding.

    Medicine: Quinuclidine derivatives are explored for their potential as anticholinesterase drugs, which can inhibit enzymes like acetylcholinesterase and butyrylcholinesterase.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethylquinuclidine can be synthesized through various methods. One common approach involves the reduction of quinuclidone derivatives. Another method includes the use of iridium-catalyzed intramolecular allylic dearomatization reactions, which provide high diastereoselectivity and enantioselectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free reaction conditions are some of the green chemistry approaches employed in its industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylquinuclidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinuclidone derivatives.

    Reduction: Reduction reactions can convert quinuclidone back to this compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides are used in substitution reactions.

Major Products: The major products formed from these reactions include various quinuclidone derivatives and substituted quinuclidines .

Mechanism of Action

The mechanism of action of 4-Ethylquinuclidine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an anticholinesterase agent, it inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft. This results in prolonged cholinergic signaling, which can be beneficial in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

    Quinuclidine: The parent compound of 4-Ethylquinuclidine, used as a base and catalyst.

    Quinolizidine: Similar bicyclic structure but with different pharmacological properties.

    Pyrrolizidine: Another bicyclic compound with a nitrogen atom, known for its presence in various alkaloids.

Uniqueness: this compound is unique due to its specific chiral centers and the resulting enantiomers, which can have distinct biological activities. Its potential as an anticholinesterase agent also sets it apart from other quinuclidine derivatives.

Properties

IUPAC Name

4-ethyl-1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-9-3-6-10(7-4-9)8-5-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLPCABMSTVWUGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCN(CC1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20196611
Record name 1-Azabicyclo(2.2.2)octane, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45732-65-8
Record name 1-Azabicyclo(2.2.2)octane, 4-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045732658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo(2.2.2)octane, 4-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20196611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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